molecular formula C14H11FO4 B6398903 2-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid CAS No. 1261905-46-7

2-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6398903
CAS No.: 1261905-46-7
M. Wt: 262.23 g/mol
InChI Key: DNDCMPAORAGSBS-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and hydroxy group on one phenyl ring and a methoxy group on the other

Properties

IUPAC Name

2-(3-fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-11-2-3-12(13(7-11)14(17)18)8-4-9(15)6-10(16)5-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDCMPAORAGSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689392
Record name 3'-Fluoro-5'-hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-46-7
Record name 3'-Fluoro-5'-hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common route starts with the preparation of 3-fluoro-5-hydroxyphenylboronic acid, which is then subjected to Suzuki coupling with 5-methoxybenzoic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone or quinone derivative.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions, although this is less common.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

  • Oxidation of the hydroxy group leads to quinone derivatives.
  • Substitution reactions yield various functionalized benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Material Science: The compound is studied for its properties in organic electronics and as a building block for advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups facilitate binding to active sites of enzymes or receptors, modulating their activity. The fluoro group enhances the compound’s stability and bioavailability. Pathways involved include inhibition of inflammatory mediators and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 3-Fluoro-5-hydroxyphenylboronic acid
  • 5-Methoxy-2-hydroxybenzoic acid
  • 3-Fluoro-4-hydroxybenzoic acid

Uniqueness: 2-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid is unique due to the combination of fluoro, hydroxy, and methoxy groups on the benzoic acid core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.

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